molecular formula C11H11NO2 B1655357 Methyl 4-cyano-2,6-dimethylbenzoate CAS No. 352278-82-1

Methyl 4-cyano-2,6-dimethylbenzoate

Cat. No. B1655357
CAS RN: 352278-82-1
M. Wt: 189.21
InChI Key: JQSHRNMCKKEPOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 4-cyano-2,6-dimethylbenzoate” may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 4-cyano-2,6-dimethylbenzoate” is represented by the linear formula C11H11NO2 . The InChI code for this compound is 1S/C11H11NO2/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-5H,1-3H3 .


Chemical Reactions Analysis

“Methyl 4-cyano-2,6-dimethylbenzoate” is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“Methyl 4-cyano-2,6-dimethylbenzoate” has a molecular weight of 189.21 . It is characterized by its white to almost white crystalline appearance.

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling “Methyl 4-cyano-2,6-dimethylbenzoate”. It is recommended to avoid contact with skin and eyes .

Future Directions

“Methyl 4-cyano-2,6-dimethylbenzoate” is a significant compound in the field of organic chemistry due to its potential in evolving better chemotherapeutic agents . Its diverse biological activities and its role as a precursor for heterocyclic synthesis make it a compound of interest for future research .

properties

IUPAC Name

methyl 4-cyano-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHRNMCKKEPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295194
Record name Methyl 4-cyano-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-2,6-dimethylbenzoate

CAS RN

352278-82-1
Record name Methyl 4-cyano-2,6-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352278-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyano-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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